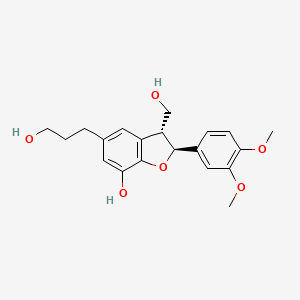

4-O-Methylcedrusin

Description

Properties

CAS No. |

149340-29-4 |

|---|---|

Molecular Formula |

C20H24O6 |

Molecular Weight |

360.406 |

IUPAC Name |

(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol |

InChI |

InChI=1S/C20H24O6/c1-24-17-6-5-13(10-18(17)25-2)19-15(11-22)14-8-12(4-3-7-21)9-16(23)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1 |

InChI Key |

CDQGQFPAQVLTLZ-HNAYVOBHSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C(C3=CC(=CC(=C3O2)O)CCCO)CO)OC |

Synonyms |

4-O-methylcedrusin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methylated Cedrusin Derivatives

- 7-O-Methylcedrusin: This positional isomer of 4-O-methylcedrusin differs in the methylation site (7-hydroxy group instead of 4-hydroxy). Both compounds coexist in Backhousia myrtifolia, but 7-O-methylcedrusin exhibits weaker anti-inflammatory activity (IC~50~ for NO inhibition: >50 µg/mL vs. 8.30 µg/mL for this compound) .

Lignans with Dihydrobenzofuran Cores

- 8-Demethylsideroxylin: A structurally related neolignan from Backhousia myrtifolia, it shares a dihydrobenzofuran backbone but lacks the methyl group at position 3. Despite this, it shows comparable anti-inflammatory activity to this compound (IC~50~ for NO inhibition: 8.30 µg/mL) .

- (+)-Lariciresinol: A furofuran lignan from peumo fruit, it diverges in core structure (furofuran vs. dihydrobenzofuran) and exhibits distinct bioactivities, such as estrogenic effects, unlike the vasoprotective and anti-inflammatory roles of this compound .

Comparative Data Table

Key Research Findings

- Anti-Inflammatory Activity: this compound outperforms 7-O-methylcedrusin in inhibiting NO and TNF-α production in macrophages, likely due to optimal methylation positioning enhancing receptor interactions .

- Antioxidant Capacity : Its free 3'-OH group (unlike 3',4-O-dimethylcedrusin) enables potent radical scavenging, contributing to peumo extract’s ORAC value of 0.637 mmol/g DW .

- Synthetic Accessibility : The use of cyclic carbonate protective groups streamlines synthesis, avoiding harsh deprotection conditions and improving yields (up to 82%) .

Q & A

Basic Research Questions

Q. What are the key methodologies for identifying and characterizing 4-O-Methylcedrusin in plant extracts?

- Answer : Identification involves chromatographic separation (e.g., HPLC or GC-MS) followed by spectroscopic analysis (NMR, IR, and high-resolution mass spectrometry) to confirm structural features like the methyl ether group at the C-4 position. Comparative analysis with reference standards and databases (e.g., PubChem, SciFinder) is critical for validation . Purity assessment requires techniques such as thin-layer chromatography (TLC) with multiple solvent systems to detect impurities .

Q. How can researchers isolate this compound with high yield and minimal degradation?

- Answer : Optimize extraction using polar solvents (e.g., methanol/water mixtures) and column chromatography with silica gel or Sephadex LH-20. Temperature control (<40°C) and inert atmospheres (N₂) prevent oxidation. Fraction collection should be monitored via UV-Vis at 280 nm (typical for phenolic compounds) .

Q. What experimental designs are recommended for assessing this compound’s in vitro biological activity?

- Answer : Use dose-response assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) with triplicate measurements and positive/negative controls. For enzyme inhibition studies (e.g., COX-2 or α-glucosidase), include kinetic analyses (Lineweaver-Burk plots) to determine inhibition mechanisms. Statistical validation (ANOVA, p<0.05) is essential .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties across studies?

- Answer : Conduct meta-analyses to identify variables (e.g., animal models, administration routes) causing discrepancies. Validate findings via in vivo studies with standardized protocols (e.g., fixed-dose oral administration in Sprague-Dawley rats) and LC-MS/MS quantification. Cross-reference solubility data (logP, bioavailability) with computational models (e.g., SwissADME) .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

- Answer : Use lyophilization for storage and nano-encapsulation (e.g., liposomes or PLGA nanoparticles) to enhance stability in physiological conditions. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and UPLC-PDA analysis .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in chronic disease models?

- Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways (e.g., NF-κB or Nrf2). Use CRISPR-Cas9 knockouts in cell lines to validate target genes. Network pharmacology tools (e.g., STRING, Cytoscape) identify protein-protein interactions .

Q. What criteria determine the validity of this compound’s synergistic effects with other phytochemicals?

- Answer : Apply the Chou-Talalay combination index (CI) model to quantify synergy (CI<1). Validate via isobolograms and mechanistic studies (e.g., molecular docking to assess binding site competition). Replicate results in 3D cell cultures or organoids to mimic in vivo complexity .

Methodological Guidelines

- Data Reproducibility : Document all protocols in line with the ARRIVE 2.0 guidelines, including raw data (e.g., chromatograms, spectra) in supplementary materials .

- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Literature Review : Prioritize primary sources (e.g., Journal of Natural Products, Phytochemistry) over reviews. Cross-validate spectral data with the AntiBase database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.